1-(2-Isopropylthiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

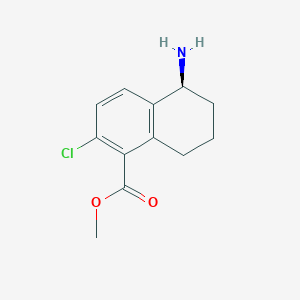

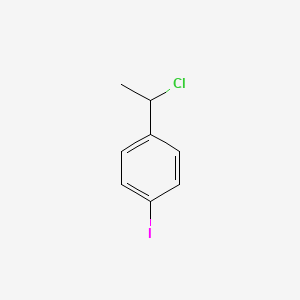

1-(2-Isopropylthiazol-5-yl)ethanone is a chemical compound with the following structural formula:

C9H13NOS

It contains a thiazole ring fused to an ethanone moiety. Thiazole derivatives exhibit diverse biological properties, making them attractive for medicinal chemistry studies . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthesis of 1-(2-Isopropylthiazol-5-yl)ethanone involves the following steps:

Formation of 4-Methylthiazole-5-carbohydrazide (1): Ethyl-4-methylthiazole-5-carboxylate reacts with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide.

Condensation with Substituted Aldehydes: Condensation of 4-methylthiazole-5-carbohydrazide with various substituted aldehydes yields (E)-N’-benzylidene-4-methylthiazole-5-carbohydrazide derivatives.

Cyclization with Acetic Anhydride: Cyclization of the benzylidene derivatives with acetic anhydride results in the formation of this compound.

Chemical Reactions Analysis

1-(2-Isopropylthiazol-5-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse biological activities.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: Due to its thiazole and oxadiazole moieties, it may serve as a scaffold for novel therapeutic agents.

Antimicrobial Activity: In vitro studies suggest potential antibacterial and antifungal properties.

Oral Bioavailability: In silico ADMET predictions confirm high oral bioavailability.

Mechanism of Action

The exact mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, contributing to its biological activities.

Comparison with Similar Compounds

Remember that further research and experimental validation are essential to fully understand its properties and applications

Properties

Molecular Formula |

C8H11NOS |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanone |

InChI |

InChI=1S/C8H11NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-5H,1-3H3 |

InChI Key |

GEQSIEVGBWFYPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(S1)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

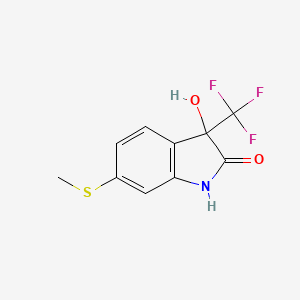

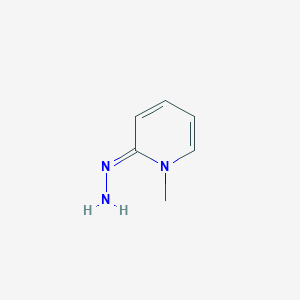

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)